

Unraveling the Shield: A Technical Guide to the Three-Dimensional Structure of Barbourin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the three-dimensional structure of **barbourin**, a potent and specific antagonist of the platelet integrin receptor αIIbβ3. This document delves into the structural features that confer its specificity, the experimental and computational methodologies used to elucidate its structure, and its mechanism of action in the context of platelet aggregation signaling pathways.

Core Structural and Functional Characteristics

Barbourin, a 73-amino acid disintegrin isolated from the venom of the southeastern pygmy rattlesnake (Sistrurus m. barbouri), is a monomeric protein that plays a crucial role in inhibiting platelet aggregation.[1][2] Its primary function is the blockade of the fibrinogen receptor, integrin αIIbβ3 (also known as glycoprotein GPIIb/IIIa), a key player in the final common pathway of platelet aggregation.[1][2]

A defining feature of **barbourin** is its Lys-Gly-Asp (KGD) recognition motif, which is responsible for its high specificity towards αIIbβ3.[2][3] This contrasts with many other disintegrins that possess an Arg-Gly-Asp (RGD) sequence and exhibit broader integrin binding profiles.[3] The substitution of lysine for arginine is the primary structural determinant of this specificity.[2]

Quantitative Binding Affinity



While a precise dissociation constant (Kd) for the **barbourin**- α IIb β 3 interaction is not readily available in the cited literature, the inhibitory potency of related compounds provides context. For instance, tirofiban, an RGD mimetic, has a reported Kd of 15 nM for α IIb β 3. Eptifibatide, a cyclic heptapeptide derived from the KGD motif of **barbourin**, also exhibits high-affinity binding. The inhibitory concentration (IC50) of a hybrid peptide containing the RGDS sequence was found to be 48 μ M for inhibiting the binding of an anti-GP IIb/IIIa monoclonal antibody to platelets.[4]

Three-Dimensional Structure: A Homology-Based Model

To date, an experimentally determined three-dimensional structure of **barbourin** obtained through X-ray crystallography or NMR spectroscopy has not been deposited in the Protein Data Bank (PDB). However, a three-dimensional model of **barbourin** has been proposed using homology modeling and large-scale molecular dynamics simulations.[1][3] This model, accessible via PDB ID 1Q7J, provides valuable insights into the protein's architecture.

The model was constructed based on the known structures of other homologous disintegrins. Homology modeling is a computational technique that predicts the tertiary structure of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the template).[5][6]

Quantitative Structural Data from Homology Model (PDB: 1Q7J)

The following table summarizes key structural parameters derived from the analysis of the **barbourin** homology model (1Q7J).



Parameter	Value
Secondary Structure	
- Helical Residues	15.1%
- Beta-Sheet Residues	26.0%
Ramachandran Plot Analysis	
- Residues in Favored Regions	85.7%
- Residues in Allowed Regions	12.5%
- Residues in Outlier Regions	1.8%

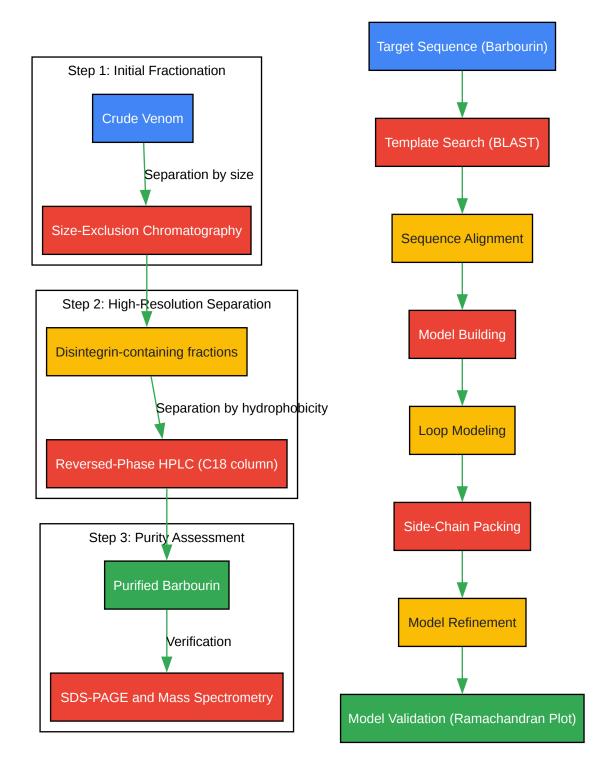
Note: These values are based on a computational model and await experimental validation.

Experimental ProtocolsPurification of Barbourin from Venom

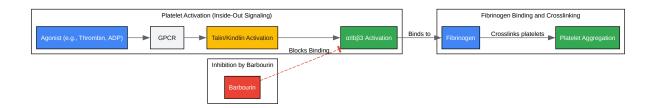
The isolation of **barbourin** from the crude venom of Sistrurus m. barbouri typically involves a multi-step chromatographic process designed to separate proteins based on their physicochemical properties.

Workflow for **Barbourin** Purification









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- To cite this document: BenchChem. [Unraveling the Shield: A Technical Guide to the Three-Dimensional Structure of Barbourin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1177368#three-dimensional-structure-of-barbourin-protein]



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